molecular formula C22H19NO2 B5597848 (2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide

(2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide

Cat. No.: B5597848
M. Wt: 329.4 g/mol
InChI Key: MVOCPKYAVSWJCE-RCCKNPSSSA-N
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Description

(2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, two phenyl groups, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide typically involves the condensation of 3-methoxyaniline with cinnamaldehyde derivatives under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired enamide product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The double bond in the enamide linkage can be reduced to form a saturated amide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of saturated amide derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

(2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-20-14-8-13-19(16-20)23-22(24)21(18-11-6-3-7-12-18)15-17-9-4-2-5-10-17/h2-16H,1H3,(H,23,24)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOCPKYAVSWJCE-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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